Chlorpromazine Hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S.ClH, C17H20Cl2N2S | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024827 | |
| Record name | Chlorpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992) | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
69-09-0 | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpromazine hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WP59609J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
378 to 385 °F (decomposes) (NTP, 1992) | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Historical and Societal Impact of Chlorpromazine Hydrochloride in Neuropsychopharmacology
The Genesis of Modern Psychopharmacology with Chlorpromazine (B137089) Hydrochloride
The introduction of Chlorpromazine hydrochloride in the 1950s marked a pivotal moment in the history of psychiatry, heralding the dawn of modern psychopharmacology. britannica.com This single chemical compound dramatically altered the course of treatment for severe mental illness and laid the groundwork for the development of a wide range of psychiatric medications.
Pre-Chlorpromazine Era: Psychiatric Treatment Landscape
Before the advent of chlorpromazine, the treatment landscape for severe mental illness was bleak and often brutal. For centuries, individuals with mental disorders were frequently isolated from society and subjected to inhumane conditions. csp.edupbs.org Treatments were largely empirical and often physically invasive, with little scientific basis for their use.
In the early 20th century, therapeutic options included:
Hydrotherapy: This involved exposing patients to baths or showers of warm water for extended periods, which was believed to have a calming effect. mo.gov
Insulin (B600854) Coma Therapy: Introduced in 1927, this procedure involved inducing a low blood sugar coma with the idea that fluctuations in insulin could alter brain function. csp.eduwikipedia.org
Metrazol Convulsive Therapy: This method, popular in the 1930s, used the drug Metrazol to induce seizures. mo.gov
Electroconvulsive Therapy (ECT): Adopted as a substitute for insulin coma therapy, ECT used electric currents to induce convulsions and was found to be more effective for depression. mo.govwikipedia.org
Psychosurgery: The most infamous of these procedures was the lobotomy, which involved surgically severing connections in the brain's prefrontal cortex. csp.eduscielo.br
Sedatives: Drugs like bromides and barbiturates were used primarily to quiet agitated patients rather than treat the underlying symptoms of psychosis. pbs.orgtalkspace.com
These "treatments" were often more about managing and controlling patients than providing a cure, and many individuals spent their entire lives in overcrowded and unsanitary asylums. csp.edursc.org The prevailing view often regarded the mentally ill as insensitive, and harsh methods were sometimes seen as therapeutic. wikipedia.org
Discovery and Initial Clinical Applications of this compound
The story of this compound begins not in psychiatry, but in the field of antihistamine research. In 1950, chemist Paul Charpentier at the Rhône-Poulenc laboratories in France synthesized the compound, initially designated as 4560RP. rsc.orghealio.comsciencehistory.org It was developed as part of a search for new antihistamines. sciencehistory.org
The pivotal shift towards its psychiatric application came from the observations of a French surgeon, Henri Laborit. pbs.orgwikipedia.org While investigating ways to reduce surgical shock, Laborit used chlorpromazine and noted its profound calming effect on patients, creating a state of "euphoric quietude" without inducing unconsciousness. rsc.orgpbs.org He recognized the potential of this effect for psychiatric use and advocated for its trial in this field. pbs.orgnih.gov
Despite initial reluctance from the psychiatric community, the first psychiatric patient, a 24-year-old man with mania, was treated with chlorpromazine on January 19, 1952, and showed a dramatic response. nih.govwikipedia.org This led to further clinical trials by psychiatrists Pierre Deniker and Jean Delay at the Sainte-Anne Hospital in Paris. scielo.brwikipedia.org In their 1952 study of 38 patients with psychosis, they found that chlorpromazine went beyond simple sedation, leading to improvements in thinking and emotional behavior. scielo.brwikipedia.org
The drug, marketed as Largactil in France and later as Thorazine in the United States, quickly gained recognition for its effectiveness in treating a range of psychotic disorders, particularly schizophrenia. wikipedia.orgoshmuseum.orgcurecrowd.com It was found to be effective in controlling agitation, aggression, delusions, and hallucinations. britannica.comnih.gov By 1954, it was being used in the United States for schizophrenia, mania, and other psychotic conditions, and by 1964, an estimated fifty million people worldwide had taken it. wikipedia.org
Table 1: Key Milestones in the Discovery and Introduction of this compound
| Year | Event | Key Figures/Institutions | Significance |
| 1950 | Synthesis of chlorpromazine (4560RP). rsc.orgwikipedia.org | Paul Charpentier, Rhône-Poulenc. rsc.org | Creation of the chemical compound. |
| 1951 | Observation of calming effects in surgical patients. acs.org | Henri Laborit. acs.org | First recognition of its potential psychiatric applications. nih.gov |
| 1952 | First psychiatric clinical trial. wikipedia.org | Pierre Deniker, Jean Delay, Sainte-Anne Hospital. scielo.br | Demonstrated efficacy in treating psychosis. wikipedia.org |
| 1953 | Marketed in France as Largactil. wikipedia.org | Rhône-Poulenc. wikipedia.org | Became available for prescription use. nih.gov |
| 1954 | Introduced in the United States as Thorazine. oshmuseum.org | Smith Kline & French. acs.org | Began its widespread use in American psychiatry. |
Influence of this compound on Psychiatric Practice and Policy
The introduction of this compound had a profound and lasting impact on both the practice of psychiatry and mental health policy, most notably through its role in the deinstitutionalization movement.
Role in the Deinstitutionalization Movement
Deinstitutionalization refers to the large-scale depopulation of state mental hospitals and a shift towards community-based care. oshmuseum.orglsu.edu The advent of chlorpromazine is widely considered a major driving force behind this movement. curecrowd.comacs.org The ability of the drug to control the symptoms of severe mental illness, particularly schizophrenia, made it possible for many patients who were once considered untreatable to be discharged from hospitals and return to society. oshmuseum.orgacs.orgebsco.com
The drug was seen as a key to unlocking the asylums, offering a more humane and cost-effective alternative to long-term institutionalization. rsc.orgacs.org With chlorpromazine, the goal of discharging patients back into their communities became a tangible possibility. oshmuseum.org
Debates on the Causative Role in Hospital Depopulation
While the introduction of chlorpromazine coincided with a dramatic decrease in the populations of mental hospitals, there is ongoing debate about its direct causative role. lsu.edu Some researchers argue that the deinstitutionalization movement was already underway before the widespread use of antipsychotic drugs, driven by social, political, and economic factors. lsu.edu
Evidence suggests that discharge rates were already increasing prior to 1954, and hospital populations only began to significantly decline after 1961, several years after the introduction of chlorpromazine. lsu.edu This suggests that while the drug played a significant role, it may have accelerated a trend that was already in motion due to other factors, such as a growing critique of the asylum system and a push for community-based care. lsu.edulsu.edu
Table 2: U.S. Mental Hospital Population Trends
| Year | Resident Patient Population | Key Events |
| 1953 | 560,000 acs.org | Peak of institutionalization. |
| 1954 | - | Chlorpromazine introduced in the U.S. acs.org |
| 1975 | 193,000 acs.org | Significant decline in hospital population. |
Impact on Mental Hospital Atmospheres and Rehabilitation Initiatives
The most immediate and undeniable impact of chlorpromazine was on the atmosphere within mental hospitals. scielo.br Wards that were once characterized by noise, chaos, and violence were transformed into calmer and more manageable environments. scielo.broshmuseum.org Patients who had been agitated and withdrawn became more communicative and accessible to psychotherapy. britannica.comoshmuseum.org
This change in the hospital environment opened up new possibilities for rehabilitation. With the reduction of acute psychotic symptoms, the focus could shift from mere custodial care to therapeutic and rehabilitative activities. rsc.org Patients were now able to engage in their personal care, interact with others, and participate in ward activities, which were crucial steps towards their potential reintegration into the community. scielo.broshmuseum.org The introduction of chlorpromazine thus not only managed symptoms but also created a more hopeful and therapeutic milieu within psychiatric institutions. inhn.org
Transformation of Psychiatric Patient Management
The advent of this compound dramatically altered the environment within psychiatric hospitals. britannica.com Its ability to quell agitation, reduce hallucinations, and mitigate delusional thinking in patients with schizophrenia and other psychotic disorders had a profound effect on previously unmanageable wards. britannica.comnih.gov Patients who were once considered intractable became calmer, more rational, and more receptive to psychotherapeutic interventions. britannica.com
This newfound manageability of psychotic symptoms was a key catalyst for the deinstitutionalization movement. acs.orgacs.org The ability to control severe symptoms with medication allowed for the possibility of discharging many patients from long-term institutional care. britannica.com This led to a significant reduction in the populations of state mental hospitals, a trend that began in the mid-1950s. lsu.edu For instance, the number of patients in U.S. mental hospitals peaked at 559,000 in 1955 and saw a substantial decline in the following decades. lsu.edu By 1964, an estimated fifty million people worldwide had been treated with chlorpromazine. wikipedia.org The impact of chlorpromazine on psychiatric hospitals has been likened to the effect of penicillin on infectious diseases. wikipedia.org
Establishment as a Benchmark Antipsychotic
This compound quickly became the "gold standard" against which all subsequent antipsychotic medications were measured. nih.govresearchgate.net As the first effective antipsychotic, it served as the prototype for the phenothiazine (B1677639) class of drugs and paved the way for the development of a wide array of other psychotropic agents. nih.govcurecrowd.com Its mechanism of action, primarily the blockade of dopamine (B1211576) receptors (specifically D2 receptors), became a foundational concept in the neurobiological understanding of psychosis. researchgate.netnih.govpatsnap.com
The therapeutic success of chlorpromazine spurred significant research and investment from the pharmaceutical industry into the development of new drugs for various psychiatric conditions. acnp.org Its effectiveness in treating psychosis not only validated the field of psychopharmacology but also helped to reintegrate psychiatry into the broader medical community. nih.gov
Numerous studies have compared the efficacy of newer antipsychotics to chlorpromazine. While some newer, "atypical" antipsychotics have demonstrated superiority in some aspects, chlorpromazine remains a relevant and widely used medication, particularly in a global context due to its low cost. wikipedia.orgnih.gov A 2013 meta-analysis of fifteen antipsychotics found chlorpromazine to have mild-standard effectiveness. wikipedia.org Another meta-analysis comparing it to 43 other antipsychotics found it to be more efficacious than four and less efficacious than four others, with no significant difference from the remaining 28, highlighting the challenge of demonstrating superior efficacy over this benchmark drug. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key information about this compound.
Table 1: Key Milestones of this compound
| Milestone | Year(s) | Significance |
| Synthesis | 1950 | First synthesis of the chlorpromazine molecule. annualreviews.orgbritannica.com |
| Clinical Introduction | 1952 | First used in clinical practice in France. researchgate.netnih.gov |
| U.S. FDA Approval | 1954 | Approved for psychiatric treatment in the United States. acs.org |
| Peak Hospital Population | 1955 | U.S. mental hospital population reached its peak before declining with the advent of drug therapies. lsu.edu |
| Widespread Use | By 1964 | Approximately 50 million people worldwide had received chlorpromazine. wikipedia.org |
Table 2: Receptor Binding Profile of Chlorpromazine
| Receptor Type | Subtypes | Associated Effects |
| Dopamine | D1, D2, D3, D4 | Antipsychotic effects, but also potential for extrapyramidal side effects. wikipedia.orgdrugbank.com |
| Serotonin (B10506) | 5-HT1, 5-HT2 | Anxiolytic, antidepressant, and antiaggressive properties. wikipedia.orgdrugbank.com |
| Histamine (B1213489) | H1 | Sedation, antiemetic effects. drugbank.com |
| Adrenergic | alpha1/alpha2 | Lowering of blood pressure, reflex tachycardia. drugbank.com |
| Muscarinic (Cholinergic) | M1/M2 | Anticholinergic effects such as dry mouth and blurred vision. drugbank.com |
Neuropharmacological Mechanisms of Action of Chlorpromazine Hydrochloride
Primary Receptor Antagonism
Chlorpromazine's pharmacological profile is characterized by its antagonist activity at dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. patsnap.comdrugbank.com This broad spectrum of activity accounts for both its therapeutic efficacy and its side effect profile. patsnap.com
The antipsychotic effects of chlorpromazine (B137089), such as the alleviation of hallucinations and delusions, are primarily mediated by its blockade of D2 receptors in the mesolimbic pathway. patsnap.comijraset.com In conditions like schizophrenia, this pathway is often characterized by hyperactive dopaminergic activity. patsnap.com By antagonizing D2 receptors, chlorpromazine reduces this excessive neurotransmission, leading to a reduction in the positive symptoms of psychosis. patsnap.comijraset.com
While beneficial in the mesolimbic pathway, the blockade of D2 receptors by chlorpromazine in the nigrostriatal pathway is associated with the emergence of extrapyramidal symptoms. patsnap.comijraset.com This pathway is crucial for motor control, and interference with its dopaminergic signaling can lead to movement-related side effects. patsnap.com
The clinical potency of typical antipsychotic drugs like chlorpromazine is strongly correlated with their affinity for the D2 dopamine receptor. slideshare.net The ability to block these receptors is a key determinant of their effectiveness in treating psychosis. slideshare.netnih.gov
Chlorpromazine also acts as an antagonist at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype. patsnap.commedchemexpress.com This action is believed to contribute to its antipsychotic effects and may also help to improve some of the negative and cognitive symptoms of schizophrenia. patsnap.com The antagonism of 5-HT2 receptors can also lead to anxiolytic and antidepressant properties. drugbank.comwikipedia.org
Chlorpromazine is a potent antagonist of the histamine H1 receptor. patsnap.comnih.gov This blockade is responsible for the sedative and calming effects often observed with its use. patsnap.com This property can be beneficial in managing agitation and aggression in individuals with psychiatric disorders. patsnap.com
Interactive Data Table: Receptor Affinity of Chlorpromazine
Below is a summary of chlorpromazine's affinity for various receptors.
| Receptor | Affinity (Ki in nM) | Species |
| Dopamine D2 | 7.244 | Human |
| Dopamine D3 | 6.9 | Human |
| Serotonin 5-HT2A | Not Specified | Human |
| Histamine H1 | 4.25 | Human |
Data sourced from Wikipedia. wikipedia.org
Alpha-1 Adrenergic Receptor Antagonism
Chlorpromazine hydrochloride demonstrates potent antagonist activity at alpha-1 adrenergic receptors. physio-pedia.comwikipedia.org This blockade is a significant contributor to some of the cardiovascular side effects associated with the drug, such as orthostatic hypotension, which is a drop in blood pressure upon standing that can lead to dizziness and fainting. patsnap.com The antagonism of alpha-1 adrenergic receptors by chlorpromazine results in vasodilation, or the widening of blood vessels, leading to a decrease in peripheral resistance and a subsequent fall in blood pressure. patsnap.com Chlorpromazine and other sedative antipsychotics like promazine (B1679182) and thioridazine (B1682328) are among the most potent blockers of α-adrenergic receptors. wikipedia.org This action is also associated with sympatholytic properties, reflex tachycardia, sedation, and hypersalivation. drugbank.com
Table 1: Effects of Alpha-1 Adrenergic Receptor Antagonism by this compound
| Physiological Effect | Mechanism | Clinical Manifestation |
|---|---|---|
| Vasodilation | Blockade of α1-adrenergic receptors on vascular smooth muscle | Lowering of blood pressure |
| Orthostatic Hypotension | Impaired vasoconstrictor response to postural changes | Dizziness, lightheadedness, syncope |
| Reflex Tachycardia | Compensatory heart rate increase due to vasodilation and hypotension | Increased heart rate |
| Sedation | Central nervous system effects of α1-adrenergic blockade | Drowsiness, sedation |
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound also acts as an antagonist at muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes. wikipedia.orgmdpi.com This anticholinergic activity is responsible for a range of peripheral and central side effects. nih.gov The blockade of these receptors in the parasympathetic nervous system leads to effects such as dry mouth, blurred vision, constipation, and urinary retention. patsnap.commdpi.com Centrally, this antagonism may contribute to cognitive and memory impairments. drugbank.com While these effects are often considered adverse, the anticholinergic action of chlorpromazine may also play a role in attenuating the extrapyramidal side effects that are a hallmark of D2 receptor antagonism. wikipedia.orgdrugbank.com Research in rat parotid acinar cells has demonstrated that chlorpromazine inhibits carbachol-induced amylase release in a dose-dependent manner and interferes with the binding of muscarinic receptor ligands. nih.gov
Table 2: Effects of Muscarinic Acetylcholine Receptor Antagonism by this compound
| Receptor Subtype(s) | Physiological Effect | Clinical Manifestation |
|---|---|---|
| M1, M2 | Inhibition of parasympathetic nervous system | Dry mouth, blurred vision, constipation, urinary retention, sinus tachycardia |
| M1, M2 | Central nervous system effects | Potential for cognitive and memory impairment |
| M1, M2 | Attenuation of extrapyramidal symptoms | Possible reduction in drug-induced movement disorders |
Secondary Neurotransmitter System Interactions
Glutamatergic System Effects
Recent research has highlighted the influence of antipsychotic drugs, including chlorpromazine, on the glutamatergic system, the primary excitatory neurotransmitter system in the brain. wikipedia.orgclinmedjournals.org
Chlorpromazine has been shown to have inhibitory effects on N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.gov Studies utilizing patch-clamp techniques on cultured rat hippocampal neurons revealed that chlorpromazine inhibits NMDA receptors, with the effectiveness of the block being correlated with the rate and extent of receptor desensitization. nih.gov Specifically, responses with fast and profound desensitization were strongly inhibited by chlorpromazine. nih.gov It is suggested that the drug may bind to a site within the ion channel of the NMDA receptor complex, adjacent to the phencyclidine (PCP) binding site. nih.gov Interestingly, some research indicates a biphasic effect, with an increase in NMDA activity at low concentrations and suppression at higher concentrations of the drug. wikipedia.org
The effects of chlorpromazine on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors appear to be more variable. Electrophysiological studies on brain slices of the olfactory cortex in rats have shown that chlorpromazine interacts with AMPA receptors, modifying their amplitude and temporal characteristics. clinmedjournals.org Some findings suggest that at lower concentrations, chlorpromazine can lead to an initial increase in AMPA receptor activity. clinmedjournals.org However, other studies on cultured rat hippocampal neurons have found that non-NMDA receptors, which include AMPA receptors, were insensitive to chlorpromazine. nih.gov Further research indicates that while many antipsychotics and antidepressants are largely inactive against Ca2+-impermeable AMPA receptors, some, like fluoxetine (B1211875) and desipramine, can significantly inhibit Ca2+-permeable AMPA receptors. nih.gov
Table 3: Summary of this compound's Effects on Ionotropic Glutamate (B1630785) Receptors
| Receptor Type | Observed Effect | Experimental Model |
|---|---|---|
| NMDA | Inhibition, with effectiveness correlated to desensitization rate | Cultured rat hippocampal neurons |
| NMDA | Biphasic effect: potentiation at low concentrations, inhibition at high concentrations | Functional neurochemical assays |
| AMPA | Modification of amplitude and temporal characteristics; potential for initial increase in activity at low concentrations | Rat olfactory cortex slices |
| Non-NMDA (including AMPA) | Insensitive to chlorpromazine | Cultured rat hippocampal neurons |
Influence on Neurotransmitter Turnover and Release
Chlorpromazine's interaction with various receptors also influences the turnover and release of several neurotransmitters. By blocking presynaptic autoreceptors, such as dopamine and adrenergic autoreceptors, chlorpromazine can disrupt the negative feedback mechanisms that normally regulate neurotransmitter release. flyfishingdevon.co.uk This can lead to an initial increase in the synthesis and release of these neurotransmitters. Furthermore, long-term administration of chlorpromazine has been shown to affect the enzymes involved in glutamate metabolism. Studies in rats have demonstrated that long-term treatment can lead to an increase in glutamate levels in various brain regions and a decrease in glutaminase (B10826351) activity in the cerebral cortex. nih.gov This suggests that chlorpromazine can alter the balance of excitatory neurotransmission over time, potentially contributing to both its therapeutic effects and long-term side effects. nih.gov Chlorpromazine is also a weak presynaptic inhibitor of dopamine reuptake, which may contribute to mild antidepressant and antiparkinsonian effects. drugbank.com
Electrophysiological and Cellular Effects of this compound
This compound exerts profound effects on the electrical and cellular properties of neurons, which are fundamental to its neuropharmacological mechanism of action. These effects extend from altering the basic electrical state of the neuronal membrane to modulating the complex processes of ion flow and synaptic communication.
Effects on Neuronal Membrane Potentials
Electrophysiological studies have demonstrated that chronic administration of chlorpromazine can lead to a depolarization of the plasma membrane in certain types of neurons. researchgate.net For instance, in command neurons of the edible snail, this depolarization is accompanied by a decrease in the threshold for action potential generation, suggesting an increase in neuronal excitability. researchgate.net This effect is not uniform across all neuron types, as motoneurons controlling different reflexes in the same organism showed varied responses. researchgate.net The ability of chlorpromazine to modify the neuronal membrane may also contribute to its protective effects against hypoxia by delaying calcium influx associated with spreading depression. clinmedjournals.org
Modulation of Voltage-Gated Ion Channels
A key aspect of chlorpromazine's cellular action is its ability to modulate the function of various voltage-gated ion channels, which are critical for the generation and propagation of action potentials and for maintaining neuronal homeostasis.
Potassium Channels: Chlorpromazine is a known inhibitor of several types of voltage-gated potassium (Kv) channels.
Kv1.3 Channels: The compound directly inhibits Kv1.3 channels, which are pivotal in regulating neuroinflammation through their activity in microglia. nih.govnih.govresearchgate.net This inhibition is concentration-dependent and occurs without the involvement of other receptors, such as dopamine receptors. nih.govresearchgate.net Mechanistically, chlorpromazine accelerates the inactivation of the Kv1.3 channel without significantly affecting its activation process. nih.govresearchgate.net This action is thought to contribute to the anti-inflammatory properties of the drug within the central nervous system. nih.gov
HERG Channels: Chlorpromazine also blocks human Ether-à-go-go-Related Gene (HERG) potassium channels. nih.gov This blockade is significant as HERG channels are crucial for cardiac repolarization, and their inhibition is linked to potential cardiac side effects. nih.gov The inhibition of HERG channels by chlorpromazine is characterized by a half-maximal inhibitory concentration (IC₅₀) of 21.6 μM. nih.gov The block is reduced at positive membrane potentials and displays reverse frequency dependence, meaning the inhibition is less pronounced at higher stimulation rates. nih.gov
Sodium and Other Ion Channels: While the primary focus has often been on dopamine receptor antagonism, evidence suggests that chlorpromazine and other antipsychotics can also interact with voltage-gated sodium channels. clinmedjournals.orgmdpi.com By modifying the neuronal membrane, chlorpromazine can alter the sodium and potassium currents that underlie the generation of excitatory postsynaptic potentials (EPSPs). clinmedjournals.org Although detailed studies on chlorpromazine's direct interaction with sodium channels are less common than for some other antipsychotics, its membrane-altering properties suggest a potential modulatory role. clinmedjournals.org
Interactive Table: this compound's Effect on Voltage-Gated Potassium Channels
| Channel Type | Organism/System | Effect | IC₅₀ | Key Mechanistic Finding |
| Kv1.3 | Xenopus laevis oocytes (expressing human Kv1.3) | Direct Inhibition | Not specified | Accelerates channel inactivation |
| HERG | Xenopus laevis oocytes (expressing human HERG) | Blockade | 21.6 μM | Inhibition is reduced at positive membrane potentials |
Impact on Synaptic Transmission
Chlorpromazine significantly impacts synaptic transmission through a variety of presynaptic and postsynaptic mechanisms, affecting multiple neurotransmitter systems.
Presynaptic Effects: Research indicates that chlorpromazine can inhibit neurotransmitter release. At the frog neuromuscular junction, a model cholinergic synapse, chlorpromazine reduces the amplitude of the end-plate potential primarily by decreasing the amount of acetylcholine released from presynaptic nerve terminals. nih.gov The drug also increases the frequency of spontaneous, non-impulse-driven neurotransmitter release, suggesting a complex interaction with the machinery of synaptic vesicle fusion. nih.gov Furthermore, chlorpromazine is known to be an inhibitor of the neuronal reuptake of noradrenaline (Uptake₁), which increases the concentration of this neurotransmitter in the synaptic cleft. nih.gov
Postsynaptic Effects: The postsynaptic actions of chlorpromazine are multifaceted, stemming from its antagonism of a wide range of receptors.
Glutamatergic Synapses: Chlorpromazine has complex, concentration- and time-dependent effects on ionotropic glutamate receptors. clinmedjournals.org Studies on rat olfactory cortex neurons show that it can modify the activity of both AMPA and NMDA receptors. clinmedjournals.org The effect is often biphasic, with an initial activation followed by a subsequent depression of receptor activity. clinmedjournals.org The drug's inhibitory effects on NMDA receptors may be mediated through an interaction with the zinc binding site on the receptor complex. wikipedia.org Given the critical role of corticostriatal glutamate transmission in motor control and cognitive function, these effects are highly relevant to both the therapeutic actions and side effects of the drug. frontiersin.org
Adrenergic Synapses: Chlorpromazine is a potent antagonist of postsynaptic alpha-1 adrenoceptors. nih.gov This action contributes to its effects on the cardiovascular system and other peripheral functions regulated by the sympathetic nervous system. nih.gov The pA2 value, a measure of antagonist potency, for chlorpromazine at alpha-1 adrenoceptors is approximately 8.24-8.27. nih.gov
Cholinergic Synapses: In addition to its presynaptic effects, chlorpromazine also acts postsynaptically at cholinergic synapses by reducing the amplitude of miniature end-plate potentials, indicating a blockade of postsynaptic acetylcholine receptors. nih.gov
Interactive Table: Summary of this compound's Impact on Synaptic Elements
| Synaptic Location | Neurotransmitter System | Specific Target | Observed Effect |
| Presynaptic | Cholinergic | Nerve Terminals | Inhibition of transmitter release |
| Presynaptic | Noradrenergic | Noradrenaline Transporter (Uptake₁) | Inhibition of noradrenaline reuptake |
| Postsynaptic | Glutamatergic | AMPA/NMDA Receptors | Biphasic: Initial activation, then depression |
| Postsynaptic | Adrenergic | Alpha-1 Adrenoceptors | Potent antagonism/blockade |
| Postsynaptic | Cholinergic | Acetylcholine Receptors | Reduction in miniature end-plate potential amplitude |
Pharmacodynamics and Pharmacokinetics of Chlorpromazine Hydrochloride
Pharmacodynamic Profile
The pharmacodynamic actions of chlorpromazine (B137089) hydrochloride are complex, involving interactions with multiple neurotransmitter systems throughout the body.
Impact on Central Nervous System Function
Chlorpromazine hydrochloride exerts its primary effects on the central nervous system (CNS) by acting as an antagonist at various postsynaptic and presynaptic receptors. wikipedia.org Its antipsychotic effects are largely attributed to the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway. inchem.orgnih.gov However, its interaction is not limited to a single receptor type; it also demonstrates antagonist activity at dopamine D1, D3, and D4 receptors, contributing to its broad spectrum of antipsychotic properties. wikipedia.orgdrugbank.com
Beyond the dopaminergic system, chlorpromazine also blocks serotonin (B10506) receptors, specifically 5-HT1 and 5-HT2, which is thought to contribute to its anxiolytic and antiaggressive properties. wikipedia.orgdrugbank.com Furthermore, its sedative effects are a result of its antagonism of histamine (B1213489) H1 receptors. nih.govdrugbank.com The compound also possesses antimuscarinic (cholinergic) M1/M2 receptor blocking properties. nih.govdrugbank.com This multifaceted receptor antagonism underscores the diverse clinical applications and side effect profile of the drug.
Table 1: Receptor Binding Profile of this compound
| Receptor Target | Effect of Antagonism | Associated Clinical Outcome |
|---|---|---|
| Dopamine (D1, D2, D3, D4) | Blocks postsynaptic receptors | Antipsychotic effects wikipedia.orginchem.orgdrugbank.com |
| Serotonin (5-HT1, 5-HT2) | Blocks receptors | Anxiolytic, antidepressive properties wikipedia.orgdrugbank.com |
| Histamine (H1) | Blocks receptors | Sedation, anti-emetic effect wikipedia.orgnih.govdrugbank.com |
| Adrenergic (α1/α2) | Blocks receptors | Hypotension, reflex tachycardia drugbank.commedsinfo.com.au |
| Muscarinic (M1/M2) | Blocks receptors | Anticholinergic effects (e.g., dry mouth) nih.govdrugbank.com |
Anti-emetic Action Mechanisms
The anti-emetic properties of this compound arise from its antagonist effects on multiple receptors involved in the vomiting reflex. medcentral.com A key mechanism is the blockade of dopamine D2 receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. inchem.orgnih.gov The CTZ is a crucial area for detecting emetic substances in the blood.
Additionally, chlorpromazine's anti-emetic action is potentiated by its blockade of histamine H1 and muscarinic M1 receptors in the vomiting center. wikipedia.orgnih.gov This combined antagonism of dopaminergic, histaminic, and cholinergic pathways makes it effective in managing nausea and vomiting from various causes. medcentral.comrwandafda.gov.rw
Pharmacokinetic Profile
The journey of this compound through the body, from absorption to elimination, is characterized by extensive metabolism and wide distribution.
Absorption and Distribution Characteristics
This compound is readily absorbed from the gastrointestinal tract following oral administration. medcentral.comgenesight.com However, it undergoes considerable first-pass metabolism in the gut wall and the liver, which significantly reduces its oral bioavailability. medsinfo.com.aumedcentral.comgenesight.com Peak plasma concentrations are typically reached within 1 to 4 hours after an oral dose. medsinfo.com.augenesight.com
Being highly lipid-soluble, chlorpromazine is extensively distributed throughout the body tissues. inchem.orgmedsinfo.com.au It readily crosses the blood-brain barrier, achieving higher concentrations in the brain than in the plasma. medsinfo.com.augenesight.com The volume of distribution is large, with a mean of approximately 17 to 22 L/kg. inchem.orgmedsinfo.com.au Chlorpromazine is also highly bound to plasma proteins, primarily albumin, with a binding rate of 90-99%. drugbank.commedsinfo.com.au
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value/Characteristic | Source(s) |
|---|---|---|
| Oral Bioavailability | Variable due to extensive first-pass metabolism | inchem.orgmedsinfo.com.aumedcentral.com |
| Peak Plasma Time (Oral) | 1 - 4 hours | medsinfo.com.augenesight.com |
| Protein Binding | 90 - 99% | drugbank.commedsinfo.com.au |
| Volume of Distribution | ~17 - 22 L/kg | inchem.orgmedsinfo.com.au |
| Half-life | ~30 hours (highly variable) | drugbank.comnih.gov |
Metabolic Pathways and Enzyme Involvement (e.g., CYP450)
The metabolism of this compound is complex and extensive, occurring primarily in the liver. inchem.orgmedsinfo.com.au It is metabolized by the cytochrome P450 (CYP) enzyme system, with over 100 metabolites theoretically possible. inchem.orgmedsinfo.com.au The major metabolic pathways include hydroxylation, N-oxidation, sulfoxidation, demethylation, deamination, and conjugation. inchem.orgmedsinfo.com.au
Elimination and Excretion Routes
The elimination of chlorpromazine and its numerous metabolites occurs through multiple routes. The primary route of excretion is via the kidneys into the urine. inchem.orgmedsinfo.com.au It is estimated that a significant portion of the daily dose is excreted in the urine as conjugated and unconjugated metabolites, with less than 1% excreted as the unchanged drug. inchem.orgmedsinfo.com.au
A smaller amount is eliminated in the feces through biliary excretion. inchem.org Due to its high lipid solubility and storage in body fat, the elimination of chlorpromazine and its metabolites is slow. nih.gov Metabolites can be detected in the urine for an extended period, even up to a year after discontinuation of long-term therapy. medsinfo.com.au The elimination half-life of the parent drug is highly variable but averages around 30 hours. drugbank.comnih.gov
Influence of Concomitant Medications on Plasma Concentration
The plasma concentration of chlorpromazine can be significantly altered by the concurrent administration of other drugs, primarily through interactions involving the cytochrome P450 enzyme system. Since chlorpromazine is a substrate for CYP2D6, CYP1A2, and CYP3A4, medications that inhibit or induce these enzymes can lead to clinically meaningful changes in chlorpromazine levels. drugbank.comnih.govwikipedia.org
Inhibitors of CYP2D6, such as the antidepressants paroxetine (B1678475) and fluoxetine (B1211875), can decrease the clearance of chlorpromazine, leading to elevated plasma concentrations and a potential increase in adverse effects. wikipedia.org Similarly, inhibitors of CYP1A2, like the antibiotic ciprofloxacin (B1669076) or the antidepressant fluvoxamine, can also reduce chlorpromazine clearance and increase its plasma levels. wikipedia.org Other drugs, including abametapir, abiraterone, and amiodarone, have been noted to increase the serum concentration of chlorpromazine. drugbank.com
Conversely, drugs that induce CYP enzymes can accelerate the metabolism of chlorpromazine, resulting in lower plasma concentrations and potentially reducing its therapeutic efficacy. drugbank.com For example, aminoglutethimide (B1683760) and apalutamide (B1683753) can increase the metabolism of chlorpromazine. drugbank.com
Beyond metabolic interactions, other mechanisms can also play a role. Anticholinergic drugs, such as trihexyphenidyl (B89730), have been observed to decrease plasma chlorpromazine levels. psychiatryonline.org In one study, co-administration of trihexyphenidyl resulted in an average reduction of 44.7% in plasma chlorpromazine in the majority of patients studied. psychiatryonline.org The concurrent use of lithium has also been associated with lower than expected chlorpromazine levels in some patients diagnosed with manic-depressive psychosis. psychiatryonline.org
Table 1: Influence of Concomitant Medications on Chlorpromazine Plasma Concentration
| Interacting Drug | Effect on Chlorpromazine Plasma Concentration | Mechanism of Interaction (Primary) |
| Drugs that Increase Concentration | ||
| Paroxetine | Increase | Inhibition of CYP2D6 wikipedia.org |
| Fluoxetine | Increase | Inhibition of CYP2D6 wikipedia.org |
| Ciprofloxacin | Increase | Inhibition of CYP1A2 wikipedia.org |
| Fluvoxamine | Increase | Inhibition of CYP1A2 wikipedia.org |
| Amiodarone | Increase | Decreased metabolism drugbank.com |
| Abametapir | Increase | Increased serum concentration drugbank.com |
| Drugs that Decrease Concentration | ||
| Trihexyphenidyl | Decrease | Reduced absorption/other psychiatryonline.org |
| Aminoglutethimide | Decrease | Increased metabolism drugbank.com |
| Apalutamide | Decrease | Decreased serum concentration drugbank.com |
| Lithium | Decrease | Unknown; observed in specific patient groups psychiatryonline.org |
Variability in Plasma Levels in Patient Populations
A hallmark of chlorpromazine pharmacokinetics is the substantial interindividual variability in plasma concentrations, even among patients receiving identical oral doses. medcentral.comjamanetwork.com This variation is a critical factor complicating treatment, as it can lead to either therapeutic failure or toxicity. jamanetwork.com
A primary source of this variability is the extensive and inconsistent first-pass metabolism that occurs in the gut wall and liver. medcentral.cominchem.org Genetic differences in the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, are thought to be a major contributor to these metabolic discrepancies. medcentral.comwikipedia.org This genetic polymorphism means that individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the amount of active drug that reaches systemic circulation.
The relationship between the administered dose and the resulting plasma level is often not linear, with studies showing that optimal clinical responses are typically associated with plasma concentrations between 50 and 300 ng/mL. psychiatryonline.org However, achieving this therapeutic window can be challenging. For instance, some patients with manic-depressive or schizoaffective disorders receiving lithium concurrently failed to reach therapeutic plasma levels despite high daily doses. psychiatryonline.org This suggests that the underlying psychiatric condition or other patient-specific factors may influence drug disposition.
Furthermore, while not extensively detailed in all studies, factors such as age and hepatic function are likely to influence chlorpromazine plasma levels, with elderly patients often requiring lower doses. mims.com The high lipophilicity of chlorpromazine also means it is stored in body fat and eliminated slowly, with metabolites detectable long after discontinuation of therapy, adding another layer of complexity to its pharmacokinetic profile. nih.govwikipedia.org
Table 2: Factors Contributing to Variability in Chlorpromazine Plasma Levels
| Factor | Description | Clinical Implication |
| First-Pass Metabolism | Significant but variable metabolism in the GI tract and liver after oral administration. medcentral.cominchem.org | Leads to low and unpredictable oral bioavailability, causing large interpatient differences in plasma levels from the same dose. medcentral.com |
| Genetic Polymorphisms | Genetic variations in CYP450 enzymes (e.g., CYP2D6, CYP1A2) alter the rate of metabolism. medcentral.comwikipedia.org | Patients may be "poor" or "ultrarapid" metabolizers, resulting in unusually high or low plasma levels, respectively. jamanetwork.com |
| Drug Interactions | Concomitant use of CYP inhibitors or inducers alters chlorpromazine clearance. wikipedia.org | Can lead to unexpected toxicity or therapeutic failure. wikipedia.orgpsychiatryonline.org |
| Patient Diagnosis | Certain conditions (e.g., manic-depressive psychosis) may be associated with different plasma level profiles. psychiatryonline.org | The underlying illness may influence drug metabolism or response. |
| Age | Elderly patients may have altered drug distribution and clearance. mims.com | Often require lower doses to avoid adverse effects. |
Therapeutic Applications of Chlorpromazine Hydrochloride in Clinical Psychiatry and Other Medical Disciplines
Core Psychiatric Indications
Chlorpromazine (B137089) hydrochloride is a first-generation antipsychotic medication primarily indicated for the management of psychotic disorders. wikipedia.org Its utility extends to schizophrenia, the manic phase of bipolar disorder, and the control of severe agitation and aggression. wikipedia.orgquizlet.com
Chlorpromazine hydrochloride has been a benchmark treatment for schizophrenia since the 1950s. cochrane.orgnih.govyoutube.com It is primarily used to address the symptoms of schizophrenia, a severe mental disorder characterized by distortions in thinking, perception, emotions, language, and sense of self. quizlet.commedlineplus.gov
Chlorpromazine is effective in the treatment of both acute and chronic psychoses associated with schizophrenia. wikipedia.orgnih.gov Its mechanism of action, while not entirely understood, is known to involve the inhibition of dopamine (B1211576) at postsynaptic D2 receptors. physio-pedia.com This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. frontiersin.org A 2013 comparative study of fifteen antipsychotics found chlorpromazine to have mild-standard effectiveness in treating schizophrenia. wikipedia.org
One of the critical roles of this compound in the long-term management of schizophrenia is its ability to reduce relapse rates. A 2014 systematic review by Cochrane, which included 55 trials, demonstrated that patients treated with chlorpromazine experienced fewer relapses during a follow-up period of six months to two years compared to those who received a placebo. wikipedia.org Specifically, patients remaining on chlorpromazine were significantly less likely to relapse in the short, medium, and long term. nih.gov Research has shown that taking chlorpromazine makes a patient 35% less likely to relapse, which is twice the success rate of a placebo. youtube.com
Table 1: Impact of Chlorpromazine on Relapse Rates in Schizophrenia
| Timeframe | Relative Risk of Relapse (Chlorpromazine vs. Placebo) | Number of Trials | Total Participants |
|---|---|---|---|
| Short Term | 6.76 (CI 3.37 to 13.54) | 3 | 376 |
| Medium Term | 4.04 (CI 2.81 to 5.8) | 6 | 850 |
| Long Term | 1.70 (CI 1.44 to 2.01) | 3 | 510 |
This compound is also utilized in the management of bipolar disorder, specifically to control the manifestations of the manic phase. wikipedia.orgmedlineplus.govdrugs.com It is effective in stabilizing mood and managing the acute manic episodes characterized by frenzied and abnormally excited moods. quizlet.commedlineplus.gov Case reports have demonstrated its efficacy as both an anti-manic agent and for maintenance therapy in treatment-resistant cases of bipolar mania. nih.gov
Chlorpromazine is indicated for the short-term management of severe anxiety and psychotic aggression. wikipedia.orgnih.gov It is widely used to reduce agitation, and violent or dangerously impulsive behavior. britannica.comnih.gov Its tranquilizing properties help in calming patients without causing stupor. nih.gov While some guidelines express caution due to potential cardiovascular side effects, it remains a globally accessible option for managing agitated or violent behavior, which constitutes a significant portion of emergency psychiatric treatments. nih.govresearchgate.net
One randomized controlled trial compared chlorpromazine to haloperidol (B65202) for psychosis-induced aggression. The study found no significant difference in the number of additional injections required to manage agitation between the two groups. nih.govcochrane.org
Table 2: Efficacy of Chlorpromazine vs. Haloperidol in Managing Agitation (Number of Additional Injections Required)
| Number of Injections | Relative Risk (Chlorpromazine vs. Haloperidol) | 95% Confidence Interval |
|---|---|---|
| 1 Injection | 3.00 | 0.13 to 68.26 |
| 2-4 Injections | 0.90 | 0.52 to 1.55 |
| 5 or more Injections | 0.75 | 0.20 to 2.79 |
Behavioral Problems in Pediatric Psychiatry (e.g., Hyperactivity, Aggression)
This compound is indicated for the treatment of severe behavioral problems in children between the ages of 1 and 12. Its use is typically reserved for children exhibiting combativeness and/or explosive, hyperexcitable behavior that is out of proportion to the immediate provocation. The medication is also utilized in the short-term management of hyperactive children who display excessive motor activity accompanied by conduct disorders. These conduct disorders are characterized by symptoms such as impulsivity, difficulty sustaining attention, aggression, mood lability, and poor frustration tolerance.
A 2021 study evaluating the use of chlorpromazine for agitation in pediatric patients highlighted its established role but also pointed towards the need for careful evaluation of its application, including efficacy and dosing. The research underscored that while it is an approved therapy, continuous assessment is necessary to optimize treatment for pediatric agitation.
Table 1: Pediatric Behavioral Conditions Treated with this compound
| Condition | Key Symptoms Addressed |
|---|---|
| Severe Behavioral Problems | Combativeness, Explosive Hyperexcitable Behavior, Aggression |
| Hyperactivity with Conduct Disorders | Excessive Motor Activity, Impulsivity, Difficulty Sustaining Attention, Mood Lability |
Non-Psychiatric Therapeutic Uses
Beyond its psychiatric applications, this compound has established utility in several other areas of medicine.
Nausea and Vomiting Control
This compound is effectively used for the control of nausea and vomiting in various clinical scenarios. Its antiemetic properties stem from its ability to block multiple neurotransmitter receptors. The primary mechanism involves the blockade of dopamine D2, histamine (B1213489) H1, and muscarinic M1 receptors within the brain's vomiting center. This multi-receptor action makes it a versatile option for managing emesis.
In the surgical setting, this compound is used to manage post-operative nausea and vomiting (PONV). A pilot study explored the safety and efficacy of a small intravenous dose of chlorpromazine for preventing PONV in patients undergoing laparoscopic surgery, noting that while not statistically significant in that trial, it has a pharmacological profile suggestive of utility.
The compound has also been used extensively to prevent and treat nausea and vomiting associated with cancer chemotherapy. Chemotherapy-induced nausea and vomiting (CINV) is a highly distressing side effect for patients, and phenothiazines like chlorpromazine have been a part of the antiemetic armamentarium. One clinical trial in pediatric oncology compared a four-drug regimen (metoclopramide, benztropine, dexamethasone, and lorazepam) with chlorpromazine alone for controlling CINV. The study found the combination regimen to be more effective than chlorpromazine in reducing the frequency and duration of vomiting.
Table 2: Research Findings on Chlorpromazine for Nausea and Vomiting
| Study Type | Patient Population | Key Finding |
|---|---|---|
| Pilot Randomized Controlled Trial | Adult Laparoscopic Surgery Patients | A 10mg IV dose did not show a statistically significant reduction in PONV compared to placebo, but was deemed safe for further study at potentially higher doses. |
| Double-Blind, Randomized, Crossover Trial | Pediatric Cancer Patients | A four-drug combination regimen was significantly more effective than chlorpromazine alone in controlling chemotherapy-induced vomiting. |
Intractable Hiccups
This compound is recognized for its efficacy in treating intractable hiccups, which are defined as hiccups lasting longer than 48 hours. Notably, it is the only medication approved by the U.S. Food and Drug Administration (FDA) for this specific indication. Its therapeutic effect in this context is attributed to its action as a dopamine antagonist in the hypothalamus, which helps to interrupt the hiccup reflex arc. For many years, it was considered the drug of choice for this persistent and distressing condition.
Acute Intermittent Porphyria Management
This compound is utilized in the management of acute intermittent porphyria (AIP), a rare metabolic disorder. Its role is primarily supportive, aimed at controlling some of the severe symptoms that arise during an acute attack. Phenothiazines are often chosen for their dual antiemetic and antipsychotic properties.
One of the most debilitating symptoms of an acute porphyria attack is intense, incapacitating pain, often abdominal. This compound has been reported to be an effective agent for alleviating this severe pain. In some cases, its use was considered lifesaving by disrupting the vicious cycle of pain. It is important to note that chlorpromazine is used to manage the pain symptomatically and is not claimed to influence the underlying disease process of porphyria itself.
Tetanus Treatment Adjunct
This compound serves as a valuable adjunctive therapy in the management of tetanus, a severe neurological disorder caused by the toxin produced by Clostridium tetani. The primary goals of tetanus treatment are to neutralize the unbound toxin, prevent further toxin production, and manage the severe muscle spasms and autonomic dysfunction that characterize the disease.
The utility of chlorpromazine in this context is attributed to its sedative and muscle relaxant properties. While the precise mechanism is not fully elucidated, it is believed to act on the central nervous system at subcortical levels. Research in animal models suggests that chlorpromazine may suppress tetanus by blocking transmission in motor pathways within the spinal cord. This action helps to control the intense and painful muscle rigidity and spasms. It is often administered in conjunction with other central nervous system depressants, such as barbiturates, to achieve synergistic effects in controlling the symptoms of tetanus.
Preanesthetic Conditioning
This compound is utilized for preanesthetic conditioning to alleviate restlessness and apprehension in patients prior to surgical procedures. Its sedative properties are central to this application, helping to calm the patient and facilitate a smoother induction of anesthesia. The anxiolytic effect of chlorpromazine contributes to a more controlled preoperative state.
Beyond its sedative effects, chlorpromazine also possesses antiemetic properties, which are beneficial in the perioperative period to control nausea and vomiting. This is due to its blockade of dopamine D2, histamine H1, and muscarinic M1 receptors in the vomiting center of the brain. The administration of chlorpromazine before surgery can therefore contribute to a more comfortable and stable experience for the patient.
Delirium in Specific Patient Populations (e.g., Hospitalized AIDS Patients)
This compound has demonstrated efficacy in the management of delirium, particularly in specific and vulnerable patient populations. Delirium is an acute state of confusion characterized by disturbances in attention, awareness, and cognition.
A significant area of research has been its use in hospitalized patients with Acquired Immunodeficiency Syndrome (AIDS). A randomized, double-blind, comparison trial investigated the efficacy and side effects of haloperidol, chlorpromazine, and lorazepam for the treatment of delirium symptoms in adult AIDS patients. The results of this study are summarized below.
| Treatment Group | N | Outcome on Delirium Rating Scale | Cognitive Function (Mini-Mental State) | Adverse Effects |
| Chlorpromazine | 13 | Significant improvement | Significant improvement from baseline to day 2 | Extremely low prevalence of extrapyramidal side effects |
| Haloperidol | 11 | Significant improvement | Not specified as significantly improved | Extremely low prevalence of extrapyramidal side effects |
| Lorazepam | 6 | No improvement | No improvement | All patients developed treatment-limiting adverse effects |
Data from a double-blind trial in hospitalized AIDS patients.
The study concluded that low-dose neuroleptics, including chlorpromazine, can effectively treat the symptoms of delirium in medically hospitalized AIDS patients with few side effects. In contrast, lorazepam was found to be ineffective and was associated with limiting adverse effects.
The utility of chlorpromazine for delirium extends to other patient populations as well. It has been used to manage refractory agitated delirium in palliative care settings, sometimes in rotation or combination with haloperidol. There is also emerging evidence for its safe and effective short-term use in treating severe agitation associated with delirium in critically ill pediatric patients who are refractory to escalating doses of sedation.
Adverse Neurobiological and Systemic Effects of Chlorpromazine Hydrochloride
Neurological Complications
The neurological side effects of chlorpromazine (B137089) hydrochloride are primarily linked to its mechanism of action, which involves the blockade of dopamine (B1211576) receptors in the brain.
Chlorpromazine hydrochloride is known to cause extrapyramidal symptoms (EPS), a group of movement disorders resulting from the blockade of D2 dopamine receptors in the nigrostriatal pathway. patsnap.comresearchgate.net These symptoms can be distressing and impact a patient's quality of life. researchgate.netnih.gov EPS encompasses a variety of movement-related issues, including:
Acute Dystonia: Characterized by sudden, involuntary muscle contractions and spasms, particularly affecting the head, neck, and eyes. nih.gov This can manifest within hours of initiating treatment. nih.gov
Akathisia: A state of inner restlessness and an inability to remain still, often leading to pacing. nih.govwikipedia.org
Parkinsonism: This includes symptoms that mimic Parkinson's disease, such as a slowing of movement (bradykinesia), muscle rigidity often described as "cogwheel" rigidity, and a shuffling manner of walking. nih.gov
Although classified as a low-potency antipsychotic, chlorpromazine still carries a risk of inducing these side effects. nih.gov The likelihood of developing EPS appears to be related to the dosage. wikipedia.org
| Symptom | Description | Typical Onset |
|---|---|---|
| Acute Dystonia | Involuntary muscle stiffness and spasms, commonly affecting the head, neck, and ocular muscles. nih.gov | Within hours to a few days of starting the medication. nih.gov |
| Akathisia | A subjective feeling of motor restlessness and a compelling urge to be in constant motion. nih.govwikipedia.org | Can occur following large initial doses of the medication. drugs.com |
| Parkinsonism | Symptoms that resemble Parkinson's disease, including slow movement, rigidity, and a shuffling walk. nih.gov | More common in adults and the elderly, appearing after weeks to months of continuous treatment. drugs.com |
Long-term administration of this compound can lead to tardive dyskinesia (TD), a serious and potentially irreversible movement disorder. nih.govwikipedia.orghealthline.com TD is characterized by involuntary and repetitive body movements, often affecting the facial muscles and extremities. nih.gov An early warning sign of TD can be fine, worm-like movements of the tongue. medlineplus.govrxlist.com The risk of developing tardive dyskinesia and the chances of it becoming a permanent condition are believed to rise with the length of treatment and the total amount of the antipsychotic drug taken over time. amneal.com However, it is important to note that TD can also emerge after shorter periods of treatment with lower doses. amneal.com
A rare but life-threatening reaction to antipsychotic medications like this compound is Neuroleptic Malignant Syndrome (NMS). wikipedia.orgnih.govwebmd.com This medical emergency is identified by a specific set of symptoms: a very high fever (hyperpyrexia), severe muscle stiffness, instability of the autonomic nervous system (leading to irregular pulse or blood pressure), and changes in mental status. nih.govwebmd.com The development of NMS is linked to the blockade of dopamine receptors. nih.gov While the incidence is low, affecting about 1 to 2 in every 10,000 individuals taking antipsychotics, its potential severity requires immediate medical attention. webmd.com
Treatment with this compound can lower the seizure threshold, which increases the susceptibility to seizures. wikipedia.orgdrugs.comnih.gov This effect is understood to be dose-dependent. wikipedia.org Among the older, first-generation antipsychotics, chlorpromazine is noted for having a higher risk of inducing seizures. nih.govpsychiatryinvestigation.org Individuals with a prior history of seizures or abnormal electroencephalogram (EEG) readings may be at a greater risk for experiencing convulsive seizures while on this medication. drugs.comrxlist.com The risk can be further heightened by factors such as the simultaneous use of other medications that also lower the seizure threshold and rapid increases in dosage. nih.gov
Sedation and drowsiness are frequently reported side effects of this compound, especially during the initial phase of treatment. nih.govdrugs.comgoodrx.com This sedative action is largely attributed to its ability to block histamine (B1213489) H1 receptors in the brain. nih.govdrugbank.com Although this drowsiness may decrease after the first couple of weeks of use, it can remain a concern for some patients. rxlist.com In some clinical situations, the sedative effects of chlorpromazine can be therapeutically useful for managing agitation. patsnap.com
Cardiovascular Effects
The use of this compound can also lead to significant adverse effects on the cardiovascular system. nih.gov
A common cardiovascular side effect is orthostatic hypotension, which is a sudden drop in blood pressure when standing up, potentially causing dizziness or fainting. patsnap.commedlineplus.gov This is due to the drug's ability to block alpha-adrenergic receptors. patsnap.comnih.gov The risk for this side effect is elevated in elderly individuals, those who are dehydrated, and when the medication is administered via injection. drugs.com
Chlorpromazine has also been linked to changes in the electrocardiogram (ECG), such as a prolongation of the QT interval, which can elevate the risk of developing dangerous heart rhythm abnormalities. nih.govdroracle.ai Furthermore, research has shown that chlorpromazine can have a depressive effect on the heart muscle itself. nih.gov
| Effect | Mechanism/Description | Associated Risk Factors |
|---|---|---|
| Orthostatic Hypotension | Results from the blockade of alpha-adrenergic receptors, causing a decrease in blood pressure upon standing. patsnap.comnih.gov | Increased risk in the elderly, individuals with low fluid volume, and with intramuscular injection. drugs.com |
| QT Interval Prolongation | An alteration in the heart's electrical activity that can increase the risk of severe cardiac arrhythmias. nih.govdroracle.ai | Patients with pre-existing heart conditions. drugs.com |
| Myocardial Depression | A direct inhibitory effect on the contractility of the heart muscle. nih.gov | Concurrent use of other medications that also depress myocardial function. wikipedia.org |
Orthostatic Hypotension and Dizziness
This compound is associated with a significant risk of orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing. patsnap.comclevelandclinic.org This adverse effect is a direct consequence of the compound's pharmacological action on the autonomic nervous system. The primary mechanism involves the blockade of alpha-adrenergic receptors. picmonic.com This antagonism prevents the normal vasoconstriction of blood vessels that is required to maintain blood pressure when moving to an upright position. picmonic.com The resulting vasodilation leads to blood pooling in the lower extremities, decreased venous return to the heart, and a subsequent fall in blood pressure. picmonic.comdrugs.com
Clinically, this manifests as dizziness, lightheadedness, and in some cases, fainting (syncope). patsnap.commedlineplus.gov These symptoms are particularly pronounced at the beginning of treatment. medlineplus.gov The feeling of being light-headed or as if one might pass out is a common patient complaint. drugs.com Individuals are often advised to rise slowly from a sitting or lying position to mitigate these effects. patsnap.com
Table 1: Mechanism of Chlorpromazine-Induced Orthostatic Hypotension
| Mechanism | Physiological Effect | Clinical Symptoms |
|---|---|---|
| Blockade of alpha-adrenergic receptors | Inhibition of vasoconstriction upon standing | Dizziness |
| Pooling of blood in lower extremities | Lightheadedness |
QT Prolongation and Arrhythmias
This compound can affect the electrical conduction of the heart, specifically by prolonging the QT interval on an electrocardiogram (ECG). picmonic.comnih.gov The QT interval represents the time it takes for the heart's ventricles to depolarize and repolarize. picmonic.com A lengthened QT interval is a risk factor for serious and potentially life-threatening cardiac arrhythmias. psychiatrictimes.com
The underlying mechanism for this effect is believed to be the blockade of potassium channels within the cardiac muscle cells. nih.gov This interference delays the repolarization phase of the cardiac action potential. psychiatrictimes.com Excessive prolongation of the QT interval can lead to a specific type of polymorphic ventricular tachycardia known as Torsades de Pointes (TdP), which can degenerate into ventricular fibrillation and cause sudden cardiac death. nih.govpsychiatrictimes.com As a phenothiazine (B1677639), chlorpromazine is recognized among the psychotropic medications that carry a risk of being arrhythmogenic. psychiatrictimes.comgoodrx.com The risk of QT prolongation associated with low-potency antipsychotics like chlorpromazine is often dose-dependent. psychiatrictimes.com
Table 2: Pathophysiology of Chlorpromazine-Induced Arrhythmias
| Drug Action | Electrophysiological Change | Electrocardiogram (ECG) Finding | Clinical Risk |
|---|---|---|---|
| Blockade of cardiac potassium channels | Delayed ventricular repolarization | Prolonged QT interval | Torsades de Pointes (TdP) |
| Ventricular Fibrillation |
Endocrine System Effects
Hyperprolactinemia
This compound frequently causes hyperprolactinemia, which is an elevation of the hormone prolactin in the blood. nih.govwebmd.com This endocrine disruption stems from the drug's primary mechanism of action as a dopamine D2 receptor antagonist. nih.govnih.gov In the tuberoinfundibular pathway of the brain, dopamine acts as the primary inhibitor of prolactin secretion from the anterior pituitary gland. nih.govnih.gov By blocking D2 receptors on the pituitary's lactotroph cells, chlorpromazine removes this inhibitory signal, leading to increased synthesis and release of prolactin. nih.gov
The clinical consequences of elevated prolactin levels affect reproductive and sexual function in both genders. nih.gov In females, hyperprolactinemia can lead to menstrual irregularities, including oligomenorrhea (infrequent menstruation) or amenorrhea (absence of menstruation), and galactorrhea (inappropriate or excessive milk production). nih.gov In males, it can cause gynecomastia (breast enlargement), galactorrhea, decreased libido, and erectile dysfunction. nih.gov
Table 3: Clinical Manifestations of Chlorpromazine-Induced Hyperprolactinemia
| Gender | Clinical Manifestations |
|---|---|
| Female | Galactorrhea (inappropriate milk production) |
| Menstrual irregularities (Oligomenorrhea, Amenorrhea) | |
| Decreased libido | |
| Infertility | |
| Male | Gynecomastia (breast enlargement) |
| Galactorrhea | |
| Decreased libido |
Other Systemic Manifestations
Weight Gain
Weight gain is a well-documented and common adverse effect associated with this compound therapy. clevelandclinic.orgdrugs.comwikipedia.org Studies have consistently shown that patients treated with conventional antipsychotics, including chlorpromazine, often experience an increase in body weight. nih.gov This side effect can be considerable and is often cited as a reason for non-compliance with treatment. picmonic.com
The mechanism behind antipsychotic-induced weight gain is multifactorial, but it is linked to an increased appetite. patsnap.commedlineplus.gov Research suggests that the weight gain may be a consequence of an increased appetite specifically for carbohydrate-rich foods. The effect on weight can be significant, and it is a known metabolic side effect of the medication. picmonic.com
Anticholinergic Effects (e.g., Dry Mouth, Blurred Vision, Constipation)
This compound exhibits significant anticholinergic properties due to its blockade of muscarinic acetylcholine (B1216132) receptors. picmonic.comnih.gov This action inhibits the effects of the parasympathetic nervous system, which is responsible for regulating "rest-and-digest" functions. picmonic.com The inhibition of this system leads to a constellation of common and bothersome side effects. patsnap.com
Prominent among these are dry mouth (xerostomia), blurred vision, and constipation. clevelandclinic.orgpicmonic.comnih.gov Dry mouth occurs due to reduced salivary secretion. Blurred vision results from paralysis of the ciliary muscle of the eye (cycloplegia), which impairs visual accommodation. Constipation is caused by a decrease in gastrointestinal motility. picmonic.com These effects are a direct result of the drug's antagonism at muscarinic receptors. nih.gov
Table 4: Common Anticholinergic Effects of this compound
| Symptom | Underlying Mechanism |
|---|---|
| Dry Mouth (Xerostomia) | Blockade of muscarinic receptors in salivary glands, reducing saliva production. |
| Blurred Vision | Blockade of muscarinic receptors in the ciliary muscle of the eye, impairing accommodation. |
| Constipation | Blockade of muscarinic receptors in the gastrointestinal tract, decreasing smooth muscle motility. |
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetylcholine |
| This compound |
| Dopamine |
| Potassium |
Hematological Abnormalities (e.g., Leukopenia)
This compound administration has been associated with a range of hematological abnormalities, the most significant of which include leukopenia, agranulocytosis, and more rarely, anemia and thrombocytopenia. researchgate.netwmjonline.orgatlantis-press.com While often mild, these effects can sometimes be hazardous and potentially life-threatening, necessitating prompt diagnosis and management. researchgate.net
Leukopenia, a reduction in the number of white blood cells, is a recognized complication. starship.org.nznih.gov A severe form of this condition is agranulocytosis, a sharp decrease in neutrophils (a specific type of white blood cell), which can leave patients vulnerable to overwhelming infections, sepsis, and death. wmjonline.org The risk of chlorpromazine-induced neutropenia has been cited at 0.13%. wmjonline.org These adverse effects typically manifest weeks to months after exposure to the drug. wmjonline.org However, rare cases of rapid onset within days have been documented. wmjonline.org The risk for agranulocytosis is highest during the initial phase of therapy. wmjonline.org
Anemia, a deficiency in red blood cells or hemoglobin, is considered a rare side effect of chlorpromazine. researchgate.netresearchgate.net Cases of hemolytic anemia have also been reported. atlantis-press.com Additionally, thrombocytopenia, a condition characterized by a low platelet count, has been observed and may be severe and persistent. nih.gov
The following table summarizes key research findings on hematological abnormalities associated with this compound.
| Hematological Abnormality | Key Research Findings |
| Leukopenia/ Agranulocytosis | Agranulocytosis is a severe side effect that can lead to infection, sepsis, and death. wmjonline.org The risk of neutropenia is estimated at 0.13%. wmjonline.org Onset is typically within weeks to months of starting treatment, though rare rapid cases exist. wmjonline.org |
| Anemia | Considered a rare side effect. researchgate.netresearchgate.net Cases of hemolytic anemia and drug-induced oxidant effects on red blood cells have been suggested. atlantis-press.comresearchgate.net |
| Thrombocytopenia | Can cause severe and persistent low platelet counts. nih.gov Research suggests a direct impact on platelet production from megakaryocytes. nih.gov |
Mechanisms of Toxicity
The toxic effects of this compound are multifaceted, stemming from its broad pharmacological profile and its interactions with various cellular components. The mechanisms can be broadly categorized into receptor-mediated effects, direct cellular cytotoxicity, bioelectric toxicity, and immunologic disturbances.
A primary mechanism of toxicity relates to the blockade of several neurotransmitter receptors. inchem.orgpatsnap.com The extrapyramidal, sedative, and hypotensive features of toxicity are a result of blocking dopaminergic, histaminic, and alpha-adrenergic receptors, respectively. inchem.org Antagonism of muscarinic acetylcholine receptors leads to anticholinergic symptoms. inchem.orgwikipedia.org The cardiotoxic effects observed in overdose situations are similar to those of tricyclic antidepressants. inchem.org
Direct cellular toxicity has also been investigated. Research indicates that chlorpromazine can induce dose-dependent DNA single-strand breaks, which occur before a loss of cell viability is measured. uel.ac.uk This cytotoxic effect appears to be caused by the parent chlorpromazine molecule itself, rather than its metabolites. uel.ac.uk The dimethylamino part of the compound's side chain plays a significant role in this process. uel.ac.uk
Another identified mechanism is bioelectric toxicity. In human lung epithelial cells, chlorpromazine has been shown to inhibit transepithelial chloride transport by affecting at least two targets: the beta-adrenergic receptor and basolateral potassium (K+) channels. nih.gov This action is thought to involve electrostatic interactions between the drug and the cell membrane. nih.gov
Furthermore, long-term treatment with chlorpromazine can lead to immunological abnormalities. nih.gov Studies have found that a majority of patients on long-term therapy develop one or more immunologic issues, including significant elevation of serum IgM and the presence of antinuclear antibodies. nih.gov In some cases, a circulating inhibitor that prolongs partial thromboplastin (B12709170) time, similar to that seen in systemic lupus erythematosus, has been noted. nih.gov
For thrombocytopenia, a specific mechanism involving the disruption of platelet formation has been proposed. As an amphiphilic molecule, chlorpromazine partitions into the lipid bilayers of megakaryocyte plasma membranes. nih.gov This integration is believed to induce structural changes in the cell membrane's micro-architecture, which in turn inhibits the process of thrombopoiesis (platelet production). nih.gov
| Mechanism of Toxicity | Description | Affected Systems/Components |
| Receptor Blockade | Antagonism of various neurotransmitter receptors. inchem.orgpatsnap.com | Dopaminergic, muscarinic, histaminic, and alpha-adrenergic receptors. inchem.org |
| Direct Cytotoxicity | Induction of DNA single-strand breaks. uel.ac.uk | Cellular DNA. uel.ac.uk |
| Bioelectric Toxicity | Inhibition of ion transport across cell membranes. nih.gov | Beta-adrenergic receptors and potassium channels in lung epithelial cells. nih.gov |
| Immunologic Disturbances | Development of autoimmune phenomena with long-term use. nih.gov | Immune system (e.g., elevated IgM, antinuclear antibodies). nih.gov |
| Membrane Disruption | Alteration of cell membrane micro-architecture, inhibiting thrombopoiesis. nih.gov | Megakaryocyte plasma membranes. nih.gov |
Comparative Effectiveness and Safety Research of Chlorpromazine Hydrochloride
Versus Placebo in Schizophrenia
However, the quality of much of this early evidence is considered very low by modern standards, with many studies being poorly reported. nih.govcochrane.org
Table 1: Efficacy of Chlorpromazine (B137089) vs. Placebo in Schizophrenia
| Outcome | Number of Studies (RCTs) | Number of Participants | Finding | Relative Risk (RR) [95% CI] | Citation |
|---|---|---|---|---|---|
| Relapse Prevention (6 months to 2 years) | 3 | 512 | Favors Chlorpromazine | 0.65 [0.47 to 0.90] | nih.govnih.gov |
| Global Improvement | 14 | 1164 | Favors Chlorpromazine | 0.71 [0.58 to 0.86] | nih.govnih.gov |
| Leaving Trials Early | 27 | 1831 | Favors Chlorpromazine | 0.64 [0.53 to 0.78] | nih.govnih.gov |
Versus Other First-Generation (Typical) Antipsychotics
Chlorpromazine and haloperidol (B65202) are frequently used as benchmark drugs in antipsychotic trials. nih.govoup.com Comparative studies between chlorpromazine and other first-generation antipsychotics (FGAs), such as haloperidol, have generally found similar efficacy in managing the core symptoms of schizophrenia. nih.govoup.comnih.gov A meta-analysis of 14 RCTs with nearly 800 participants found no statistically significant difference in the efficacy outcome of "no significant improvement," although there was a trend favoring haloperidol. nih.govoup.comcochrane.org
The primary distinctions between these typical antipsychotics lie in their side effect profiles. nih.govdroracle.ai Haloperidol is associated with a significantly higher incidence of extrapyramidal symptoms (EPS), which include movement disorders like parkinsonism, dystonia, and akathisia. nih.govnih.govdroracle.ai Conversely, chlorpromazine is more likely to cause autonomic side effects such as hypotension (low blood pressure) and sedation. nih.govnih.gov These differences are crucial in tailoring treatment to individual patient needs and tolerances. nih.gov
Table 2: Comparative Profile of Chlorpromazine vs. Haloperidol
| Feature | Chlorpromazine | Haloperidol | Finding | Citation |
|---|---|---|---|---|
| Overall Efficacy | Similar | Similar | No significant difference in 'no significant improvement' outcome. | nih.govoup.comcochrane.org |
| Extrapyramidal Symptoms (EPS) | Lower Incidence | Higher Incidence | Haloperidol associated with significantly more movement disorders (RR 2.2). | nih.govcochrane.orgdroracle.ai |
| Hypotension | Higher Incidence | Lower Incidence | Chlorpromazine associated with more frequent hypotension (RR 0.31). | nih.govcochrane.org |
| Sedation | More Likely | Less Likely | Chlorpromazine is generally considered more sedating. | nih.govdroracle.ai |
Versus Second-Generation (Atypical) Antipsychotics
The advent of second-generation antipsychotics (SGAs), also known as atypical antipsychotics, in the 1980s prompted numerous studies comparing them to older agents like chlorpromazine. nih.govwebmd.com These newer drugs were developed with the aim of providing similar or superior efficacy with a more favorable side effect profile, particularly concerning EPS. nih.govnih.gov
Systematic reviews comparing chlorpromazine to various SGAs have yielded mixed results regarding efficacy. For instance, low-quality evidence suggests that olanzapine (B1677200) may offer a greater clinical response than chlorpromazine. nih.gov However, for risperidone (B510) and quetiapine (B1663577), short-term studies have shown no significant difference in clinical response when compared to chlorpromazine. nih.gov A notable finding in a 52-week trial with first-episode, treatment-naive patients was that while the proportion of patients achieving remission was similar between clozapine (B1669256) and chlorpromazine (81% vs. 79%), the clozapine group achieved remission significantly faster. psu.edu
The most consistent and significant difference observed is the lower incidence of extrapyramidal symptoms with SGAs. nih.govahrq.gov Multiple studies have demonstrated that chlorpromazine is associated with a significantly higher rate of EPS compared to olanzapine, quetiapine, and clozapine. nih.govpsu.eduresearchgate.net For example, one analysis found the risk of experiencing EPS was substantially higher with chlorpromazine compared to olanzapine (RR 34.47) and quetiapine (RR 8.03). nih.govresearchgate.net This lower risk of movement disorders is a primary advantage of atypical antipsychotics. nih.gov
Table 3: Chlorpromazine vs. Select Second-Generation Antipsychotics (Short-Term)
| Comparison | Clinical Response Efficacy | Extrapyramidal Symptoms (EPS) Incidence | Citation |
|---|---|---|---|
| vs. Olanzapine | Favors Olanzapine (low quality evidence) | Significantly higher with Chlorpromazine | nih.gov |
| vs. Risperidone | No significant difference | No significant difference in some analyses | nih.gov |
| vs. Quetiapine | No significant difference | Significantly higher with Chlorpromazine | nih.gov |
| vs. Clozapine | Similar remission rates, but faster with Clozapine | Significantly higher with Chlorpromazine | psu.edu |
While second-generation antipsychotics are significantly more expensive than older drugs like chlorpromazine, economic evaluations have explored whether their potential benefits justify the higher cost. cambridge.orgcambridge.org Some published economic models initially suggested that SGAs were cost-effective compared to first-generation agents. cambridge.orgcambridge.org
However, results from large, pragmatic clinical trials have challenged this assumption. A UK-based randomized controlled trial found that for patients requiring a change in antipsychotic medication, first-generation drugs had lower costs and slightly higher quality-adjusted life-years (QALYs) than second-generation drugs. cambridge.org The analysis concluded that conventional antipsychotics may be cost-saving and associated with a small gain in QALYs. cambridge.org Therefore, the cost-effectiveness of SGAs over FGAs like chlorpromazine is not definitively established and may depend on the specific patient population and healthcare system. cambridge.org
Methodological Considerations in Comparative Studies
Interpreting the vast body of research on chlorpromazine requires an understanding of the methodological limitations inherent in many of the studies, particularly older ones.
Many of the foundational studies on chlorpromazine and other first-generation antipsychotics suffer from methodological flaws by today's standards. nih.govnih.gov These limitations include:
Poor Reporting: Incomplete reporting in older trials often makes it difficult to assess the quality of the study and to perform comprehensive meta-analyses. nih.govcochrane.org
Group Designs: The reliance on group designs may obscure significant individual differences in patient responses to medication. nih.gov
Evolving Diagnostics: Diagnostic criteria for schizophrenia have changed over time, meaning that participants in early trials might not all meet the current diagnostic standards. cochrane.org
These issues suggest that the long-held belief in the equal efficacy of all first-generation antipsychotics was never fully evidence-based and arose from an inconclusive body of literature. nih.gov
Need for Higher Quality and Larger Trials
The body of research on chlorpromazine hydrochloride, while extensive, is marked by significant methodological limitations that underscore the need for more robust and larger-scale clinical trials. Despite its long-standing use as a benchmark antipsychotic, the quality of evidence supporting its comparative effectiveness and safety is often low, calling for a new generation of well-designed studies to inform clinical practice more effectively.
A significant portion of the existing research on chlorpromazine consists of studies with flawed reporting, design, or methods, with one review excluding 315 studies on these grounds. nih.govcochrane.org This highlights a historical and ongoing issue in the quality of psychopharmacological research. Past research has often relied on group designs, which may obscure crucial individual differences in how patients respond to medication. nih.gov This approach, along with other methodological inadequacies, raises questions about the applicability of much of the vast literature on chlorpromazine. nih.gov
Key Methodological Deficiencies in Existing Trials
Systematic reviews of chlorpromazine trials have consistently identified several key areas of weakness that limit the certainty of their findings. These deficiencies are prevalent across comparisons with both placebo and other active treatments, such as atypical antipsychotics.
| Methodological Limitation | Description of Issue | Impact on Research Findings |
| Risk of Bias | Many included studies in systematic reviews have an unclear risk of bias, particularly concerning allocation concealment and blinding of participants and personnel. nih.gov This can lead to selection and detection bias. | Overestimation of treatment effects and reduced confidence in the observed outcomes. |
| Geographic Concentration | A substantial number of comparative trials, particularly those comparing chlorpromazine to atypical antipsychotics, have been conducted exclusively in China. nih.gov | The results may not be generalizable to other populations or healthcare systems, limiting the international applicability of the findings. |
| Short Trial Duration | The majority of existing trials are short-term, often averaging around eight weeks. nih.gov | This provides limited information on the long-term efficacy, relapse rates, and safety of chlorpromazine, which is often used for chronic conditions. |
| Limited Outcome Measures | Research has often neglected to include patient-focused outcomes that are critical for a comprehensive understanding of a treatment's impact. | Important aspects of treatment such as quality of life, satisfaction with care, and social functioning are often overlooked. nih.govnih.gov |
Recommendations for Future Research
To address these shortcomings, a clear consensus has emerged on the need for larger, longer, and better-conducted and reported trials. nih.govnih.gov Future research should be designed to provide more definitive evidence to guide clinical decision-making.
| Recommendation for Future Trials | Rationale and Desired Outcomes |
| Adherence to Reporting Standards | Future studies must adhere to the Consolidated Standards of Reporting Trials (CONSORT) statement for clear and transparent reporting, including the use of flow diagrams. nih.gov |
| Focus on Important Outcomes | Trials should prioritize the evaluation of outcomes such as quality of life, levels of satisfaction with treatment, relapse rates, and hospital admission and discharge rates. nih.govnih.gov |
| Inclusion of Diverse Populations | There is a need for more international studies that include diverse patient populations, including outpatients, who have been under-represented in previous research. nih.gov |
| Long-Term Follow-up | Future trials should be designed with longer follow-up periods, extending beyond one year, to assess the long-term effects of chlorpromazine. nih.gov |
Advanced Research Methodologies and Future Directions for Chlorpromazine Hydrochloride Studies
Preclinical Research Models and Findings
Preclinical research provides the foundational knowledge for understanding the pharmacological profile of chlorpromazine (B137089) hydrochloride. Through in vitro and in vivo models, scientists can dissect its molecular interactions and behavioral effects.
In Vitro Studies on Receptor Binding and Cellular Pathways
In vitro studies have been instrumental in elucidating the primary mechanism of action of chlorpromazine hydrochloride. As a phenothiazine (B1677639) derivative, its antipsychotic activity is largely attributed to its potent antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. apexbt.commedchemexpress.com Research has demonstrated that chlorpromazine inhibits the binding of ligands to dopamine receptors, confirming its role as a dopamine antagonist. apexbt.com
Beyond its well-established effects on dopamine receptors, in vitro studies have revealed a broader and more complex pharmacological profile. This compound also interacts with a variety of other receptors, including serotonergic (5-HT1 and 5-HT2), histaminergic (H1), adrenergic (alpha-1 and alpha-2), and muscarinic (M1/M2) receptors. ijsr.netdrugbank.com This multi-receptor binding profile contributes to its wide range of therapeutic effects and side effects.
Recent research has also focused on its influence on cellular pathways. Studies have shown that chlorpromazine can inhibit clathrin-mediated endocytosis. medchemexpress.com Furthermore, it has been found to modulate signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. oup.comresearchgate.net For instance, in glioma cells, chlorpromazine has been shown to induce autophagic cell death by inhibiting this pathway. oup.comresearchgate.net Other investigations have highlighted its ability to block hNav1.7 channels and HERG potassium channels, suggesting potential applications beyond its antipsychotic use. medchemexpress.com
Interactive Data Table: In Vitro Receptor and Channel Interactions of this compound
| Target | Action | Investigated Effect |
| Dopamine D2 Receptor | Antagonist | Antipsychotic activity apexbt.commedchemexpress.com |
| Serotonin (B10506) 5-HT2A Receptor | Antagonist | Anxiolytic and antiaggressive properties medchemexpress.comdrugbank.com |
| hNav1.7 Channels | Blocker | Potential for analgesia medchemexpress.com |
| HERG Potassium Channels | Blocker | Potential for cardiac arrhythmic studies medchemexpress.com |
| Akt/mTOR Pathway | Inhibitor | Induction of autophagy and cell cycle arrest oup.comresearchgate.net |
| Clathrin-Mediated Endocytosis | Inhibitor | Altered cellular uptake processes medchemexpress.com |
Animal Models of Psychiatric Conditions
Animal models are crucial for understanding the behavioral and neurobiological effects of this compound in a living organism. These models aim to replicate certain aspects of psychiatric conditions, such as the positive symptoms of schizophrenia. nih.gov
One common approach involves inducing psychosis-like behaviors in rodents using pharmacological agents like ketamine or phencyclidine (PCP). ijsr.netijpp.com Studies have shown that chlorpromazine can reverse the neuronal degeneration in the hippocampus caused by ketamine-induced psychosis in rats, suggesting a neuroprotective effect. ijsr.net In models using PCP, daily administration of chlorpromazine has been shown to induce catalepsy, a state of immobility, which is considered an animal model for the extrapyramidal side effects seen in humans. apexbt.comijpp.com
Researchers also utilize models that induce stereotypic behaviors, such as circling and chewing, through the administration of dopamine agonists like apomorphine (B128758) and amphetamine. ijpp.com Chlorpromazine has been shown to block these behaviors, further supporting its dopamine-antagonist mechanism of action. ijpp.com Long-term administration studies in rats have also been conducted to investigate the development of tolerance and receptor supersensitivity. ijpp.com These studies have shown that chronic chlorpromazine treatment can lead to a sensitization of dopamine and NMDA receptors. apexbt.comijpp.com
Interactive Data Table: Findings from Animal Models of Psychiatric Conditions with this compound
| Animal Model | Inducing Agent | Key Finding with this compound | Reference |
| Rat Model of Psychosis | Ketamine | Restored neuronal degeneration in the hippocampus. | ijsr.net |
| Rat Model of Psychosis | Phencyclidine (PCP) | Induced catalepsy and locomotor sensitization. | apexbt.comijpp.com |
| Rat Model of Stereotypic Behavior | Apomorphine/Amphetamine | Blocked induced stereotypic behaviors. | ijpp.com |
| Rat Model of Hypoxia | Hypoxia | Reduced irreversible loss of synaptic transmission. | apexbt.com |
Clinical Research Approaches
Clinical research involving human subjects is essential for validating preclinical findings and understanding the real-world efficacy and effects of this compound. Neuroimaging, pharmacogenomics, and longitudinal studies are key methodologies in this endeavor.
Neuroimaging Studies Investigating Central Effects
Neuroimaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), allow researchers to visualize the effects of this compound on the living human brain. nih.govfrontiersin.org These studies can help connect the drug's receptor-level actions to broader changes in brain activity and connectivity. frontiersin.org
PET studies can directly measure the occupancy of dopamine receptors by chlorpromazine, providing in vivo confirmation of its mechanism of action. nih.gov fMRI studies, on the other hand, can assess changes in blood flow and functional connectivity between different brain regions. nih.govfrontiersin.org For example, research has investigated how antipsychotics, including chlorpromazine, modulate brain activity and functional networks in individuals with schizophrenia. mdpi.com These studies have provided insights into how the drug's effects on neurotransmitter systems translate to changes in cortical function. mdpi.com The combination of PET and fMRI in simultaneous studies offers a powerful tool to link dynamic changes in neurotransmitter release with alterations in brain network activity. frontiersin.org
Pharmacogenomic Research in Response and Adverse Effects
Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs. mdpi.com For this compound, this field holds promise for personalizing treatment and minimizing adverse effects. A significant focus of this research is on the cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing many drugs, including chlorpromazine. drugbank.comcambridge.org
The CYP2D6 enzyme is a major pathway for chlorpromazine metabolism. drugbank.comcambridge.org Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes: poor, intermediate, normal, and ultrarapid metabolizers. nih.govmdpi.com Individuals who are poor metabolizers may have higher concentrations of the drug in their system, potentially leading to an increased risk of adverse reactions. fda.gov
Association studies have explored the link between genetic variants and treatment response to chlorpromazine. nih.gov Research has investigated single nucleotide polymorphisms in genes for dopamine receptors (DRD2, DRD3) and other targets in relation to the development of antipsychotic-induced parkinsonism. jppn.ru While some studies have suggested associations between certain gene variants and treatment outcomes, the clinical utility of this information is still under investigation. nih.govnih.gov
Interactive Data Table: Key Genes in this compound Pharmacogenomics
| Gene | Function | Relevance to this compound | Reference |
| CYP2D6 | Drug Metabolism | Major pathway for chlorpromazine metabolism; genetic variants affect drug levels. | drugbank.comcambridge.org |
| DRD2 | Dopamine Receptor | Target of chlorpromazine; variants may influence treatment response and side effects. | jppn.ru |
| DRD3 | Dopamine Receptor | Target of chlorpromazine; variants may be associated with adverse effects. | jppn.ru |
| ABCB1 | Drug Transporter | May influence the distribution of chlorpromazine in the body. | nih.gov |
| HTR2C | Serotonin Receptor | Target of chlorpromazine; variants may be associated with treatment response. | nih.gov |
Longitudinal Studies on Long-Term Outcomes
A Cochrane systematic review of 55 trials found that compared to placebo, patients taking chlorpromazine experienced fewer relapses over a follow-up period of six months to two years. cochrane.org These studies also indicated a global improvement in symptoms and functioning. cochrane.org However, another long-term study comparing chlorpromazine with haloperidol (B65202) found that therapeutic changes occurred more quickly and across a wider range of symptoms with haloperidol. nih.gov
A 9-year follow-up of a randomized clinical trial comparing clozapine (B1669256) to chlorpromazine in first-episode schizophrenia found no significant differences in the amount of time spent in remission between the two groups. cambridge.org However, patients in the clozapine group were more likely to remain on their originally assigned medication. cambridge.org Another study analyzing response trajectories in pivotal trials of clozapine versus chlorpromazine identified "early-good" and "delayed-partial" response patterns in both treatment groups. nih.gov
Long-term studies have also investigated the impact of chronic chlorpromazine administration on brain chemistry in animal models. One study in rats found that long-term treatment led to increased glutamate (B1630785) levels in various brain regions, which could contribute to a state of increased excitability. nih.gov
Translational Research Perspectives
Translational research for this compound is exploring its mechanisms and potential applications beyond its traditional use in psychiatry. A key area of this research involves using chlorpromazine as a benchmark to understand the effects of other substances on the central nervous system. In experimental models, the known pharmacological impact of this compound, such as inducing central nervous system suppression and altering neurobehavioral profiles, serves as a reliable control for evaluating the neurological effects of new experimental drugs. researchgate.net This approach helps to validate the experimental systems used in preclinical research. researchgate.net
The repurposing of chlorpromazine for other medical conditions is a significant focus of translational studies. For instance, research has investigated its potential antiviral activities, particularly against coronaviruses like SARS-CoV-2. researchgate.net The proposed mechanism for this antiviral action is the inhibition of clathrin-mediated endocytosis, a process many viruses use to enter host cells. researchgate.net Clinical trial protocols have been developed to investigate the efficacy of chlorpromazine in treating COVID-19. researchgate.netclinicaltrials.gov
Another promising avenue of translational research is in oncology. Studies have shown that chlorpromazine can suppress the growth of acute myeloid leukemia (AML) cells that have mutant receptor tyrosine kinases (MT-RTKs). nih.gov The drug appears to work by disrupting the intracellular localization of these cancer-driving proteins, thereby inhibiting their signaling pathways. nih.gov This research presents a novel therapeutic strategy for specific subtypes of AML. nih.gov
Emerging Research Areas
Potential Non-Psychiatric Applications (e.g., Antifungal, Antiviral)
Beyond its established role in psychiatry, this compound is being investigated for a range of other therapeutic uses. wikipedia.org Phenothiazines, the class of drugs to which chlorpromazine belongs, have shown significant antimicrobial effects. iiarjournals.org
The antiviral properties of chlorpromazine are a key area of emerging research. It has been shown to be effective against a variety of RNA viruses. nih.gov The primary mechanism of its antiviral action is the inhibition of clathrin-dependent endocytosis, which is crucial for the entry of many viruses into host cells. nih.govfrontiersin.org Research has indicated its potential efficacy against several viruses, including:
Coronaviruses (SARS-CoV, MERS-CoV) frontiersin.org
Alphaviruses frontiersin.org
Hepatitis C virus frontiersin.org
Ebola virus frontiersin.org
Studies have also noted that chlorpromazine may possess other antiviral mechanisms beyond the inhibition of endocytosis. frontiersin.org Its structural similarities to chloroquine, another compound with antiviral properties, have prompted further investigation into its potential for drug repurposing, particularly in the context of viral pandemics. frontiersin.org
In addition to its antiviral activity, the broader class of phenothiazines, including chlorpromazine, has been noted for potential antifungal applications. iiarjournals.org These compounds can enhance the bactericidal function of macrophages and exhibit a membrane-destabilizing effect that could contribute to antifungal activity. iiarjournals.org
Exploration of Novel Formulations and Delivery Systems
To improve patient compliance and therapeutic efficacy, researchers are actively developing novel formulations and delivery systems for this compound. marketresearchintellect.com These advancements aim to overcome limitations of conventional dosage forms.
One area of focus is the development of fast-dissolving tablets (FDTs) . These are designed to disintegrate or dissolve rapidly in the mouth without the need for water, which can be particularly beneficial for patients with swallowing difficulties. researchgate.net Studies have explored the use of novel co-processed superdisintegrants to create FDTs of this compound with rapid dispersion and drug release times. rjptonline.org
Another approach is the creation of sustained-release tablets . These formulations are designed to release the drug over an extended period, which can help in maintaining stable plasma concentrations and improving therapeutic outcomes. wjpsronline.com Research in this area has utilized various polymers to control the drug release rate. wjpsronline.com
Self-nanoemulsifying drug delivery systems (SNEDDS) are being investigated to enhance the oral bioavailability of chlorpromazine. nih.gov Given that this compound is a class III drug under the Biopharmaceutical Classification System (low permeability), SNEDDS can help improve its absorption. nih.gov These systems are mixtures of oils, surfactants, and co-solvents that form a nanoemulsion in the gastrointestinal tract. nih.gov
Microencapsulation is another novel delivery strategy being explored. One study detailed the preparation of this compound microcapsules using yeast cell walls as the encapsulating material. researchgate.net This method aimed to improve the stability of the drug. researchgate.net
Table 1: Overview of Novel Formulations for this compound
| Formulation Type | Objective | Key Findings | Reference |
|---|---|---|---|
| Fast-Dissolving Tablets | Improve patient compliance and provide rapid onset of action. | Formulations with co-processed superdisintegrants showed dispersion times as low as 19 seconds and near-complete drug release within 8 minutes. rjptonline.org | rjptonline.org |
| Sustained-Release Tablets | Maintain therapeutic drug levels over an extended period. | Formulations with higher concentrations of HPMC and MCC sustained drug release for up to 24 hours. wjpsronline.com | wjpsronline.com |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Enhance oral bioavailability. | Stable nanoemulsions were successfully formulated, with the potential to improve the low permeability of the drug. nih.gov | nih.gov |
| Microcapsules | Improve drug stability. | Microcapsules prepared with yeast cell walls achieved a drug-loading rate of 41.76%. researchgate.net | researchgate.net |
Ethical Considerations in this compound Research
Research involving this compound, particularly studies with human participants, necessitates strict adherence to ethical principles. A cornerstone of this is the process of informed consent . clinicaltrials.gov Potential and enrolled participants in clinical studies must be thoroughly informed about the risks and potential benefits of their participation. clinicaltrials.gov This ensures that their decision to participate is voluntary and well-informed.
All clinical research must be reviewed and approved by an ethics committee or an Institutional Review Board (IRB) . clinicaltrials.govclinicaltrials.gov These committees are responsible for safeguarding the rights, safety, and well-being of human subjects involved in a study. They review research protocols to ensure they are ethically sound before the study can begin. clinicaltrials.gov
Special ethical considerations arise when conducting research with vulnerable populations, such as individuals with severe mental health disorders. dntb.gov.ua Historically, the use of medications like chlorpromazine in institutionalized or mentally retarded individuals has raised ethical questions about experimentation with human subjects. dntb.gov.ua Therefore, modern research protocols must include enhanced protections for such populations to prevent exploitation and ensure that their participation is both ethically and scientifically justified.
The design of clinical trials, such as randomized controlled trials, must also be ethically sound. This includes defining clear inclusion and exclusion criteria to ensure that the appropriate patient population is studied and that individuals for whom the drug may be unsafe are excluded. clinicaltrials.gov For example, a study protocol for using chlorpromazine in COVID-19 patients outlined specific exclusion criteria, such as allergies to the drug, hypotension, and pregnancy. clinicaltrials.gov
Q & A
Q. What analytical methods are recommended for quantifying chlorpromazine hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard techniques. For HPLC, prepare a sample solution by dissolving powdered tablets in ethanol (95%), filter, and compare peak areas (e.g., λ = 254 nm) against a reference standard . For TLC, use silica gel plates with ethyl acetate-diethylamine (50:1) as the mobile phase. Spot 5 µL of sample and standard solutions, develop twice over 10 cm, and analyze under UV light (254 nm) . UV-Vis spectrophotometry (e.g., phenol red at pH 3) is also validated for cost-effective quality control .
Q. How is the dissolution rate of this compound tablets determined?
- Methodological Answer :
Dissolve tablets in a medium (e.g., simulated gastric fluid), filter, and dilute to 100 mL. Use HPLC to measure peak areas (AT for sample, AS for standard). Calculate dissolution rate (%) as:
Where = standard weight, = labeled tablet content, = dilution volume, and = initial volume . A minimum of 75% dissolution in 60 minutes is typical .
Q. What stability considerations are critical for this compound in injectable formulations?
- Methodological Answer : Maintain pH between 4.0–6.5 to prevent precipitation. Avoid incompatibilities with aminophylline, barbiturates, or morphine sulfate, which alter pH or cause chemical interactions . Store at 4°C in airtight containers to minimize degradation .
Advanced Research Questions
Q. How can impurities in this compound be profiled and quantified?
Q. What advanced spectral methods enable simultaneous determination of chlorpromazine and promethazine hydrochlorides?
- Methodological Answer : Resonance Rayleigh Scattering (RRS) with ammonium molybdate forms ion-association complexes. Measure RRS intensity at 365 nm, with linear ranges of 0.03–2.4 mg/L for both drugs. Detection limits: 4.5 µg/L (chlorpromazine) and 7.7 µg/L (promethazine) . Validate using serum and urine matrices with recovery rates of 98–102% .
Q. How do pharmacokinetic interactions affect this compound plasma levels?
Q. What methodologies are used to study this compound metabolites like 7-hydroxy chlorpromazine?
- Methodological Answer : Isolate metabolites via liquid-liquid extraction (ethyl acetate) and analyze using LC-MS/MS. Quantify 7-hydroxy chlorpromazine in rat plasma, noting its prolactin-elevating effects at 5 mg/kg doses .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
